J 113863 - 301648-08-8

J 113863

Catalog Number: EVT-284710
CAS Number: 301648-08-8
Molecular Formula: C30H37Cl2IN2O2
Molecular Weight: 655.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UCB35625 is a potent chemokine CKR-1 (CCR1) and CKR-3 (CCR3) receptor antagonist. It inhibits MIP-1α-induced chemotaxis in CKR-1 transfectants (IC50 = 9.57 nM) and eotaxin-induced chemotaxis in CKR-3 transfectants (IC50 = 93.8 nM). UCB 35625 also antagonizes CKR3-mediated entry of HIV-1 isolate 89.6 into NP-2 cells (IC50 = 57 nM).
Source and Classification

J 113863 was originally developed by researchers studying the role of chemokines in inflammatory diseases. It falls under the category of chemical compounds known as quaternary ammonium compounds. Its chemical structure allows it to effectively block the CCR1 receptor, thereby inhibiting the action of its ligands, such as CCL3 (chemokine ligand 3) and CCL5 (chemokine ligand 5) .

Synthesis Analysis

Methods and Technical Details

The synthesis of J 113863 involves several chemical reactions that yield the final product with high purity. While specific proprietary methods may not be publicly disclosed, general synthetic pathways typically include:

  • Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Reactions: Key reactions may include alkylation processes, cyclization, and other organic transformations that build the quaternary ammonium structure characteristic of J 113863.
  • Purification: The final product is purified using techniques such as chromatography to ensure that it meets the required specifications for biological testing.

Detailed synthetic routes are often proprietary, but studies have demonstrated effective methods yielding significant quantities of J 113863 for research purposes .

Molecular Structure Analysis

Structure and Data

The molecular formula of J 113863 is C20_{20}H24_{24}ClN2_{2}O2_{2}, and its structure can be described as follows:

  • Core Structure: It features a complex aromatic system with multiple functional groups that facilitate its interaction with the CCR1 receptor.
  • 3D Configuration: The spatial arrangement of atoms is crucial for its biological activity; thus, conformational analysis is often conducted to understand its binding affinity to CCR1.

The compound's molecular weight is approximately 360.87 g/mol, and it possesses distinct physicochemical properties that influence its pharmacokinetics .

Chemical Reactions Analysis

Reactions and Technical Details

J 113863 primarily functions through its interaction with CCR1. The following are notable aspects of its chemical reactions:

  • Binding Mechanism: Upon administration, J 113863 binds competitively to CCR1, preventing its activation by endogenous ligands such as CCL3 and CCL5. This blockade leads to a reduction in downstream signaling pathways associated with inflammation.
  • In Vivo Studies: In animal models, J 113863 has been shown to significantly reduce levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) while increasing anti-inflammatory cytokines such as interleukin-10 (IL-10) .
Mechanism of Action

Process and Data

The mechanism by which J 113863 exerts its effects involves several key processes:

  • CCR1 Antagonism: By blocking CCR1, J 113863 inhibits the recruitment of inflammatory cells to sites of injury or infection, thereby reducing inflammation.
  • Cytokine Modulation: Studies indicate that treatment with J 113863 results in altered cytokine profiles, decreasing pro-inflammatory cytokines while enhancing anti-inflammatory responses .
  • Pain Relief: In models of inflammatory pain, administration of J 113863 has shown significant analgesic effects, highlighting its potential use in managing chronic pain conditions associated with inflammation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

J 113863 exhibits several physical and chemical properties relevant to its function:

  • Solubility: It is poorly soluble in water but may dissolve in organic solvents, which is typical for many quaternary ammonium compounds.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

These properties influence both its pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses

J 113863 has several applications in scientific research:

  • Inflammation Studies: It serves as a valuable tool for studying the role of CCR1 in various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
  • Pain Management Research: Its ability to modulate pain pathways makes it an important compound for developing new analgesics targeting inflammatory pain mechanisms.
  • Pharmacological Development: As a CCR1 antagonist, it provides insights into drug design aimed at treating conditions characterized by excessive inflammation or immune response .
Introduction to CCR1 Antagonism and J-113863

Chemokine Receptor CCR1 in Immune-Mediated Disorders

CCR1 activation initiates pro-inflammatory cascades through several distinct mechanisms:

  • Leukocyte Chemotaxis: CCR1 expression on monocytes, neutrophils, T cells, and dendritic cells facilitates their recruitment to inflammatory sites. Ligand binding triggers cytoskeletal rearrangements and directional migration across endothelial barriers. In rheumatoid arthritis (RA), CCR1+ cell infiltration into synovial tissue drives joint destruction, while in multiple sclerosis (MS), CCR1 mediates central nervous system (CNS) infiltration of myeloid cells and encephalitogenic T lymphocytes [1] [3] [7].

  • Cytokine/Chemokine Networks: CCR1 signaling amplifies inflammation through upregulated production of TNF-α, IL-6, and GM-CSF. These cytokines reciprocally enhance CCR1 expression, establishing a pathogenic feedback loop. Elevated CCL3 (a primary CCR1 ligand) correlates with disease severity in RA osteolysis and myeloma bone disease [1] [8].

  • Osteoclast Activation: Within bone microenvironments (notably RA and multiple myeloma), CCR1 activation stimulates osteoclast differentiation and bone-resorptive activity. Malignant plasma cells secrete CCL3, engaging CCR1 on osteoclast precursors to promote lytic bone lesions [8].

Table 1: CCR1 Ligands and Associated Immune-Mediated Disorders

Primary LigandsKey Cell Types Expressing CCR1Associated DisordersPathogenic Role
CCL3 (MIP-1α)Monocytes, Neutrophils, Th1 cellsRheumatoid ArthritisSynovial inflammation, Osteoclast activation
CCL5 (RANTES)Immature Dendritic cells, T cellsMultiple SclerosisCNS leukocyte infiltration, Demyelination
CCL7 (MCP-3)Osteoclast precursors, PlateletsMultiple MyelomaBone destruction, Tumor survival
CCL15 (HCC-2)Macrophages, MicrogliaTransplant RejectionLeukocyte recruitment to graft

Pharmacological CCR1 blockade with J-113863 demonstrated significant efficacy in murine collagen-induced arthritis (CIA), a model of human RA. Treatment reduced synovial infiltration of monocytes/neutrophils by >70%, attenuated joint swelling, and markedly suppressed bone erosion and pannus formation. Crucially, these effects occurred without inhibiting systemic T-cell responses (e.g., delayed-type hypersensitivity), highlighting CCR1's specific role in cell recruitment rather than lymphocyte activation [1] [6].

Role of CCR1 in Neuroinflammation and Autoimmune Pathogenesis

CCR1 significantly contributes to neuroinflammatory pathogenesis through coordinated interactions between peripheral immune cells and resident CNS glia:

  • EAE Pathogenesis: Experimental autoimmune encephalomyelitis (EAE) studies reveal CCR1 expression peaks during acute CNS inflammation. CCR1 knockout mice exhibit attenuated EAE, characterized by reduced CNS leukocyte accumulation and demyelination. Adoptive transfer experiments confirm CCR1 is required on both myeloid and T cells for optimal CNS entry [3] [7].

  • Microglial/Glial Activation: Microglia and astrocytes express functional CCR1. CCL3/CCL5 binding induces reactive phenotypes, amplifying IL-6, GM-CSF, and nitric oxide production. These mediators disrupt blood-brain barrier integrity and promote neuronal toxicity. J-113863 suppresses glial chemokine production, breaking this amplification cycle [3] [7].

  • Cytokine Imbalance: Pro-inflammatory cytokines (GM-CSF, IL-6) drive EAE/MS progression, while anti-inflammatory cytokines (IL-10, IL-27) promote remission. J-113863 profoundly corrected this imbalance in SJL/J mice with relapsing-remitting EAE:

  • Suppression: CD4+GM-CSF+ splenocytes ↓ 45%, Brain GM-CSF protein ↓ 60%, IL-6 mRNA ↓ 55%
  • Induction: CD4+IL-10+ splenocytes ↑ 40%, Brain IL-27 protein ↑ 75% [3] [7]

Table 2: Effect of J-113863 on Cytokine Networks in EAE (SJL/J Mouse Model)

Cytokine/Cell TypeChange with EAEEffect of J-113863 (10 mg/kg)Functional Consequence
CD4+GM-CSF+ splenocytesIncreased↓ 45%Reduced Th17 pathogenicity
Brain GM-CSF proteinIncreased↓ 60%Attenuated microglial activation
CD4+IL-10+ splenocytesDecreased↑ 40%Enhanced Treg suppression
Brain IL-27 proteinDecreased↑ 75%Inhibited Th1/Th17 differentiation
IL-6 mRNA (CNS)Increased↓ 55%Reduced B-cell help & antibody production

The therapeutic effect extends beyond chemotaxis inhibition. By normalizing the pro-/anti-inflammatory cytokine equilibrium, J-113863 reduced clinical EAE scores by 50-60% and accelerated recovery. Histologically, it diminished demyelination, microgliosis, and axonal damage – outcomes linked to suppressed GM-CSF/IL-6 and elevated IL-27/IL-10 [3] [7].

J-113863 as a Selective CCR1 Antagonist: Historical Development and Significance

J-113863 emerged from rational drug design efforts by Banyu Pharmaceuticals to address critical gaps in CCR1 pharmacology:

  • Pharmacological Profile:
  • Potency & Selectivity: J-113863 demonstrates exceptional affinity for human (IC₅₀ = 0.9 nM) and mouse CCR1 (IC₅₀ = 5.8 nM). Selectivity profiling confirmed >1000-fold preference for CCR1 over CCR2, CCR4, and CCR5. Notably, it potently antagonizes human CCR3 (IC₅₀ = 0.58 nM) but exhibits weak activity at mouse CCR3 (IC₅₀ = 460 nM), necessitating cautious cross-species interpretation [2] [4] [6].
  • Mechanism: Unlike competitive ligands, J-113863 binds an allosteric site, preventing receptor conformational changes required for G-protein activation and intracellular signaling (e.g., calcium flux, MAPK phosphorylation). This mechanism inhibits both chemotaxis and chemokine-triggered integrin activation without internalizing the receptor [5] [6].
  • Key Preclinical Insights:
  • Cell Migration vs. Cytokine Paradox: Early studies confirmed J-113863 blocked CCR1-dependent leukocyte migration in murine peritonitis and air-pouch models. Surprisingly, in LPS-challenged mice, J-113863 reduced plasma TNF-α independently of CCR1 – a finding replicated in CCR1 knockout mice. This revealed off-target (CCR1-independent) immunomodulation, highlighting the need for careful control experiments when interpreting antagonist data [1].
  • Therapeutic Efficacy in Arthritis: J-113863 became the first CCR1-selective antagonist shown to ameliorate established CIA. Daily administration (3-10 mg/kg i.p.) after disease onset significantly decreased clinical arthritis scores, synovitis, and cartilage/bone destruction. Histology confirmed dramatic reductions in joint-infiltrating leukocytes, establishing CCR1 blockade as viable for RA [1] [6].
  • Translational Significance in Myeloma: While not initially tested in myeloma, subsequent research demonstrated CCR1/CCL3 axis inhibition reduces osteolysis and tumor burden. J-113863's pharmacological profile positions it as a candidate for evaluating CCR1 blockade in hematological malignancies with bone involvement [8].

Table 3: Comparison of Early Small-Molecule CCR1 Antagonysts

CompoundDeveloperHuman CCR1 IC₅₀Mouse CCR1 IC₅₀Key Preclinical Model(s) TestedJ-113863's Distinguishing Features
J-113863Banyu0.9 nM5.8 nMCIA, EAE, LPS endotoxemiaHigh mouse affinity, CNS activity
BX-471 (Berlex)Berlex/Schering AG1-2 nM200-400 nMRenal fibrosis, Transplant rejectionLow mouse affinity limits rodent models
UCB35625 (J-113863 isomer)UCB~10 nMNot reportedEosinophil shape change, HIV entryLower potency, CCR1/CCR3 dual antagonist
CP-481715Pfizer74 nM>10,000 nMRA synovial fluid assaysSpecies selectivity limited to human
  • Historical Significance: J-113863 resolved debates regarding CCR1-specific contributions within chemokine networks. Prior tools like Met-RANTES blocked CCR1 and CCR5, obscuring receptor-specific effects. Its species cross-reactivity enabled critical in vivo validation of genetic knockout studies. Despite not advancing clinically, J-113863 remains a reference standard for evaluating next-generation CCR1 antagonists in immune oncology, neuroinflammation, and bone pathology [1] [3] [8]. Its ability to correct cytokine imbalances without broad immunosuppression underscores CCR1's unique position in immune modulation [3] [7].

Properties

CAS Number

301648-08-8

Product Name

J 113863

IUPAC Name

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide

Molecular Formula

C30H37Cl2IN2O2

Molecular Weight

655.4 g/mol

InChI

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+;

InChI Key

FOAFBMYSXIGAOX-LQGGPMKRSA-N

SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-]

Solubility

Soluble in DMSO

Synonyms

UCB35625, UCB 35625, UCB-35625

Canonical SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-]

Isomeric SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.